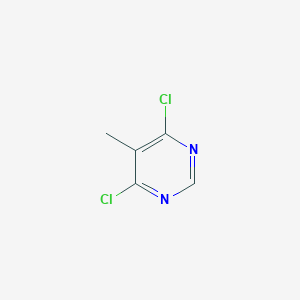

4,6-Dichloro-5-methylpyrimidine

Description

Contextual Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Organic Chemistry

The pyrimidine ring system is a fundamental heterocyclic aromatic compound that holds a place of prominence in nature and synthetic chemistry. As a core component of the nucleobases cytosine, thymine, and uracil, the pyrimidine scaffold is integral to the structure of DNA and RNA. This biological prevalence makes it an attractive structural motif for medicinal chemists seeking to design therapeutic agents that can interact with biological systems.

The introduction of halogen atoms, such as chlorine, onto the pyrimidine ring dramatically enhances its utility in organic synthesis. These halogenated pyrimidines are not merely derivatives; they are activated intermediates. The presence of electronegative nitrogen atoms in the ring makes the carbon atoms electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgwuxiapptec.com Halogen atoms, being excellent leaving groups, provide reactive sites where new chemical bonds can be formed. This allows chemists to introduce a variety of functional groups onto the pyrimidine core, effectively using the halogenated scaffold as a launchpad for molecular diversity. nbinno.com

This strategic functionalization is a cornerstone of modern drug discovery and materials science. The ability to selectively replace halogen atoms allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Consequently, halogenated pyrimidine scaffolds are found at the heart of numerous synthetic compounds, including pharmaceuticals, herbicides, and antiviral agents. nih.govresearchgate.net

The Distinctive Role of 4,6-Dichloro-5-methylpyrimidine as a Versatile Synthetic Intermediate

Within the valuable class of halogenated pyrimidines, this compound has carved out a distinctive and crucial role as a versatile synthetic intermediate. Its structure, featuring two reactive chlorine atoms at the 4 and 6 positions, flanking a methyl group at the 5 position, offers chemists a powerful tool for constructing complex molecular architectures.

The two chlorine atoms are the key to its versatility. They can be substituted by a wide range of nucleophiles, such as amines, alcohols, and thiols. rsc.org Importantly, the reactivity of the two chlorine atoms can differ, allowing for sequential substitutions. This stepwise functionalization enables the controlled and precise introduction of two different substituents onto the pyrimidine ring, a critical capability for building sophisticated molecules with specific biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄Cl₂N₂ dcfinechemicals.com |

| Molecular Weight | 163.00 g/mol nih.gov |

| Appearance | White solid echemi.com |

| Melting Point | 55.5-59.5 °C echemi.com |

| Boiling Point | 235.4 °C at 760 mmHg echemi.com |

| CAS Number | 4316-97-6 dcfinechemicals.com |

A prominent example of its critical role is in the synthesis of Dasatinib, a potent kinase inhibitor used in cancer therapy. chemicalbook.com In the synthesis of this complex drug, 4,6-dichloro-2-methylpyrimidine (B42779) (a closely related analogue) is coupled with an amino-thiazole derivative in a nucleophilic substitution reaction where one of the chlorine atoms is displaced. google.com This is followed by a second substitution reaction where the remaining chlorine atom is displaced by a piperazine derivative to complete the core structure of the drug. google.comchemicalbook.com This specific application underscores the compound's value; it provides a reliable and efficient means to link different molecular fragments together, which is essential in the multi-step synthesis of modern pharmaceuticals.

The reactivity and utility of this compound have cemented its status as an indispensable building block in the library of academic and industrial chemists for creating novel compounds with significant potential.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEYDUKUIXVKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355989 | |

| Record name | 4,6-Dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-97-6 | |

| Record name | 4,6-Dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Strategies and Methodological Advancements for 4,6 Dichloro 5 Methylpyrimidine

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of dichlorinated pyrimidines often involves the chlorination of a corresponding dihydroxy-pyrimidine precursor. While direct synthetic routes for 4,6-dichloro-5-methylpyrimidine are not as extensively documented in readily available literature as some other derivatives, the established chemistry of pyrimidines allows for a clear elucidation of its synthetic pathway.

A common and established route begins with a precursor molecule that already contains the core pyrimidine (B1678525) ring and the C5-methyl group. The key step is the conversion of hydroxyl or oxo groups at the C4 and C6 positions into chloro groups. This is typically achieved using a strong chlorinating agent.

A plausible and widely utilized pathway involves the following steps:

Cyclization: The synthesis often starts with the condensation reaction of an appropriate three-carbon component with a compound containing the N-C-N fragment, such as urea (B33335) or a derivative. For this compound, a suitable starting material would be a derivative of methylmalonic acid.

Formation of the Dihydroxy Intermediate: The initial cyclization typically yields a dihydroxypyrimidine. For instance, the cyclization of an appropriate precursor would lead to 4,6-dihydroxy-5-methylpyrimidine (B15831).

Chlorination: The crucial step is the replacement of the two hydroxyl groups with chlorine atoms. This transformation is generally accomplished by treating the dihydroxy intermediate with a powerful chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often performed at elevated temperatures.

The general reaction scheme for the chlorination step is as follows: 4,6-dihydroxy-5-methylpyrimidine + POCl₃ → this compound

This method is analogous to the synthesis of other dichloropyrimidines. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) is achieved by reacting 4,6-dihydroxy-2-methylpyrimidine (B75791) with thionyl chloride (SOCl₂) in acetonitrile, which yields the final product with high efficiency. chemicalbook.com Similarly, phosphorus oxychloride is used for the chlorination of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine in the synthesis of its dichlorinated version. google.com

Table 1: Key Precursors and Reagents in Established Synthesis

| Compound Name | Role in Synthesis | CAS Number |

| 4,6-Dihydroxy-5-methylpyrimidine | Dihydroxy intermediate | 4595-58-0 |

| Phosphorus oxychloride | Chlorinating agent | 10025-87-3 |

| Thionyl chloride | Alternative chlorinating agent | 7719-09-7 |

Development of Environmentally Benign (Green) Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact. benthamdirect.com These strategies focus on minimizing hazardous waste, reducing energy consumption, and using safer solvents. benthamdirect.com While specific green protocols for this compound are not extensively detailed, general methodologies for pyrimidine synthesis are applicable.

Key green approaches include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and enhance the efficiency of bond-forming reactions compared to conventional heating methods. benthamdirect.comresearchgate.net

Ultrasound-Induced Synthesis: The use of ultrasonic irradiation provides an alternative energy source that can accelerate reactions and lead to higher product yields. benthamdirect.comresearchgate.net

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly options, such as water or ionic liquids, is a core principle. researchgate.net For some pyrimidine syntheses, water has been used as a green medium, offering advantages like low toxicity and easy work-up. researchgate.net

These sustainable methods are aimed at improving the atom economy and reducing the environmental footprint associated with the synthesis of pyrimidine derivatives. benthamdirect.com

Process Optimization for Industrial Scalability and Yield Enhancement

For the synthesis of this compound to be viable on an industrial scale, process optimization is essential to maximize yield, ensure purity, and maintain cost-effectiveness. Optimization strategies often focus on the critical chlorination step.

Research into related pyrimidine syntheses provides insights into potential optimization parameters:

Catalysis: In some chlorination reactions, catalysts are employed to improve reaction rates and yields. For instance, in the synthesis of a related compound, N,N-dimethylaniline is used as a catalyst during chlorination with phosphorus oxychloride, with yields reported between 40-80%. google.com

Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, and reagent concentration is crucial. In the synthesis of 4,6-dichloro-2-methylpyrimidine, the reaction is conducted at 80°C for 3 hours to ensure the reaction goes to completion, achieving a yield of 94%. chemicalbook.com For other chlorinations, reflux temperatures of 100-120°C are maintained for several hours. google.comgoogle.com

Reagent Stoichiometry: Using an excess of the chlorinating agent, such as phosphorus oxychloride, can serve as both the reactant and the solvent, driving the reaction to completion. google.com However, this requires a subsequent step to remove the excess reagent, typically through distillation. chemicalbook.com

Table 2: Parameters for Synthesis Optimization

| Parameter | Example Condition | Impact | Reference |

| Temperature | 80 - 120°C | Affects reaction rate and completion | chemicalbook.comgoogle.comgoogle.com |

| Reaction Time | 3 - 6 hours | Ensures complete conversion of starting material | chemicalbook.comgoogle.comgoogle.com |

| Catalyst | N,N-dimethylaniline | Can increase reaction speed and yield | google.com |

| Reagent | Excess POCl₃ | Acts as both reactant and solvent | google.com |

Purification Techniques and Purity Assessment Methodologies

After synthesis, this compound must be purified to remove byproducts, unreacted starting materials, and excess reagents. The final purity is then assessed using various analytical techniques.

Purification Techniques:

Work-up: The initial purification often involves quenching the reaction mixture, for example, by pouring it into ice water to precipitate the solid product and hydrolyze remaining chlorinating agents. chemicalbook.com

Extraction: If the product does not precipitate cleanly, solvent extraction using an organic solvent like ethyl acetate (B1210297) is employed to separate the desired compound from the aqueous layer. google.com

Chromatography: Column chromatography is a standard method for purifying the crude product to achieve high purity. chemicalbook.com

Recrystallization: This technique can be used to obtain a crystalline solid with a sharp melting point, which is an indicator of high purity.

Purity Assessment: The purity of the final product is critical and is typically determined by a combination of methods.

Gas Chromatography (GC): This is a common method used by commercial suppliers to quantify the purity of this compound, with typical purities reported as ≥97% or ≥98.0%. vwr.comsigmaaldrich.comvwr.com

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to get a qualitative assessment of the purity of the final product. chemicalbook.com

Melting Point Analysis: A sharp and consistent melting point range is a good indicator of purity. The reported melting point for this compound is in the range of 56-60°C. impurity.comsigmaaldrich.com

Table 3: Physicochemical Properties and Purity Data

| Property / Method | Value / Observation | Reference |

| Appearance | Crystal / Solid | vwr.comimpurity.com |

| Purity (by GC) | ≥97-98% | vwr.comsigmaaldrich.comvwr.com |

| Melting Point | 56-60°C | impurity.comsigmaaldrich.com |

| Molecular Formula | C₅H₄Cl₂N₂ | vwr.comsigmaaldrich.com |

| Molecular Weight | 163.00 g/mol | vwr.comsigmaaldrich.com |

Iii. Advanced Structural Characterization and Computational Analysis of 4,6 Dichloro 5 Methylpyrimidine

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction offers a definitive method for determining the precise atomic arrangement of 4,6-dichloro-5-methylpyrimidine in the solid state. This analysis reveals key details about its molecular structure and how individual molecules assemble to form a crystalline solid.

The molecular structure of this compound is observed to be essentially planar. nih.gov This planarity is a common feature in pyrimidine (B1678525) rings substituted with halogen atoms and methyl groups. nih.gov The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane of the molecule is a mere 0.009 Å. nih.gov The atom with the largest deviation from this plane is the N3 nitrogen atom, which is displaced by 0.016 (4) Å. nih.gov The experimentally determined bond distances and angles within the molecule are comparable to those previously reported for the related compound, 5-methylpyrimidine. nih.gov

In the crystalline state, molecules of this compound are engaged in specific intermolecular interactions that dictate their packing. The primary interaction involves pairs of C—H···N hydrogen bonds, which link adjacent molecules into inversion dimers. nih.gov This hydrogen bonding pattern creates a distinct supramolecular motif known as an R²₂(6) ring. nih.gov The donor for this interaction is the hydrogen atom on C2 of the pyrimidine ring, and the acceptor is the N3 atom of a neighboring molecule. nih.gov

Below is a table detailing the geometry of the hydrogen bond identified in the crystal structure.

Hydrogen-Bond Geometry for this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C2—H2···N3ⁱ | 0.93 | 2.66 | 3.468 (6) | 146 |

Symmetry code: (i) −x, −y+1, −z+1. Data sourced from Beldjoudi et al. (2015). nih.gov

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical formula | C₅H₄Cl₂N₂ |

| Mᵣ | 163.00 |

| Crystal system, space group | Monoclinic, P2₁/n |

| a, b, c (Å) | a = 7.463 (5), b = 7.827 (5), c = 11.790 (5) |

| β (°) | 93.233 (5) |

| V (ų) | 687.6 (7) |

| Z | 4 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.85 |

| T (K) | 293 |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur, Eos |

| Independent reflections | 1228 |

| Rᵢₙₜ | 0.099 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.068 |

| wR(F²) | 0.173 |

| S | 1.01 |

| Parameters | 83 |

Data sourced from Beldjoudi et al. (2015). nih.gov

Quantum Chemical Calculations and Spectroscopic Investigations

While X-ray crystallography provides an experimental snapshot of the molecule in the solid state, computational chemistry offers a deeper understanding of its intrinsic electronic properties.

Detailed studies employing Density Functional Theory (DFT) or other ab initio methods specifically for the elucidation of the electronic structure of this compound are not extensively reported in the surveyed literature. Such computational approaches would typically be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and electronic transitions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. dntb.gov.ua

Computational studies using Density Functional Theory (DFT) have been employed to investigate the FMOs of this compound. researchgate.netresearchgate.net These analyses reveal the distribution of electron density and help predict the most likely sites for electrophilic and nucleophilic attacks. The HOMO-LUMO energy gap for this compound has been calculated, providing insights into its kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. dntb.gov.ua

Analysis of the molecular orbitals indicates that the charge transfer characteristics and stability of the molecule can be determined. researchgate.net Global and local reactivity descriptors, derived from FMO analysis, further describe the probable reactive sites within the molecule. researchgate.net For instance, the electron-donating methyl group at position 5 is expected to influence the electronic properties and reactivity of the pyrimidine ring compared to unsubstituted or differently substituted analogs.

Table 1: Calculated FMO Properties and Reactivity Descriptors for this compound

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Key indicator of molecular stability and reactivity dntb.gov.ua |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge | Describes the stability of the molecule researchgate.net |

| Softness (S) | Reciprocal of hardness | Describes the stability of the molecule researchgate.net |

Note: Specific energy values from computational studies are dependent on the level of theory and basis set used (e.g., DFT/B3LYP/6-311++G(d,p)). researchgate.nettandfonline.com

Theoretical Vibrational Spectroscopy (IR and Raman) and Experimental Correlation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. Theoretical calculations, primarily using DFT, are instrumental in assigning the observed experimental bands to specific molecular vibrations. tandfonline.com

For this compound, theoretical vibrational spectra have been calculated and compared with experimental data. researchgate.netresearchgate.net Studies have utilized the B3LYP functional with the 6-311++G(d,p) basis set to compute the vibrational frequencies. researchgate.nettandfonline.com The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. semanticscholar.org

A detailed vibrational analysis involves the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode of vibration. tandfonline.com This allows for unambiguous assignment of complex vibrational bands. The agreement between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra is generally good, often with a root mean square (rms) error of around 10 cm⁻¹ for related pyrimidine derivatives. researchgate.nettandfonline.com This correlation validates the optimized molecular geometry and the computational methodology used. physchemres.org The vibrational spectra of this compound are influenced by the substituent groups, namely the two chlorine atoms and the methyl group, attached to the pyrimidine ring.

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Pyrimidine Derivatives

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch (aromatic) | ~3100-3000 | Calculated | Stretching of C-H bond in the pyrimidine ring |

| C-H stretch (methyl) | ~2950-2800 | Calculated | Asymmetric and symmetric stretching of C-H bonds in the CH₃ group |

| Ring stretch | ~1600-1400 | Calculated | C=C and C=N stretching vibrations within the pyrimidine ring |

| C-Cl stretch | ~800-600 | Calculated | Stretching of the carbon-chlorine bonds |

Note: This table is illustrative. Precise experimental and theoretical values for this compound are reported in specialized spectroscopic studies. researchgate.nettandfonline.com

Conformational Analysis and Torsional Potentials

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis is the rotation of the methyl group.

X-ray diffraction studies have shown that the this compound molecule is essentially planar. nih.govumc.edu.dz The root mean square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane is very small, reported as 0.009 Å. nih.gov This planarity is typical for pyrimidine rings substituted with halogens and methyl groups. nih.gov

Theoretical studies, often part of broader computational analyses, determine the torsional potentials associated with the rotation of the methyl group. researchgate.nettandfonline.com These calculations help to identify the lowest energy (most stable) conformation and the energy barriers to rotation. The determination of torsional potentials is carried out using quantum chemical calculations, such as DFT. tandfonline.com While the pyrimidine ring itself is rigid and planar, the orientation of the hydrogen atoms of the methyl group relative to the ring defines the molecule's conformation. The potential energy surface for the methyl group rotation is typically characterized by a three-fold symmetry with low rotational barriers.

In the crystal structure, molecules are linked by weak intermolecular interactions, such as C—H···N hydrogen bonds, which can influence the preferred conformation in the solid state. nih.gov These interactions form inversion dimers in the crystal lattice. nih.gov

Thermodynamic Parameters and Energetic Considerations

The thermodynamic properties of this compound, such as enthalpy of formation, entropy, and heat capacity, are crucial for understanding its stability and behavior in chemical reactions. These parameters have been determined through both experimental calorimetric techniques and theoretical calculations. researchgate.netup.pt

Experimental determination of the standard molar enthalpy of formation in the condensed phase (ΔfH°m(cr)) for this compound was achieved using rotating-bomb combustion calorimetry. researchgate.netup.pt The standard molar enthalpy of sublimation (ΔcrgH°m) was subsequently measured using high-temperature Calvet microcalorimetry. researchgate.netup.pt Combining these experimental values allows for the derivation of the standard molar enthalpy of formation in the gas phase (ΔfH°m(g)). researchgate.net

Theoretical calculations using methods like DFT can also predict thermodynamic properties. researchgate.net These computations can determine how parameters like entropy, enthalpy, and heat capacity change with temperature, typically over a range like 100-500 K. researchgate.net The theoretically calculated gas-phase enthalpies of formation, for instance using G3 theory, can be compared with the experimentally derived values to assess the accuracy of the computational models. up.pt

Table 3: Experimental Thermodynamic Data for this compound at T = 298.15 K

| Parameter | Value (kJ·mol⁻¹) | Method | Reference |

|---|---|---|---|

| Standard molar enthalpy of formation (condensed phase) | (16.7 ± 2.9) | Rotating-bomb combustion calorimetry | up.pt (Note: A different value of (78.1 ± 2.5) kJ·mol⁻¹ for the gas phase is mentioned in another source abstract researchgate.net) |

| Standard molar enthalpy of formation (gas phase) | (78.1 ± 2.5) | Derived from experimental data | researchgate.net |

Note: Discrepancies in reported values can arise from different experimental conditions, methodologies, or reporting standards. The value of -(207.6 +/- 3.6) kJ.mol (1) mentioned in one source appears to be for a different compound listed in the same abstract. up.pt

Iv. Reactivity and Chemical Transformations of 4,6 Dichloro 5 Methylpyrimidine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 4,6-dichloro-5-methylpyrimidine. The chlorine atoms at the C4 and C6 positions are good leaving groups, readily displaced by a variety of nucleophiles.

In dichloropyrimidines, nucleophilic attack generally favors the C4 position over the C2 position. stackexchange.com This preference is attributed to the greater positive charge and a larger lowest unoccupied molecular orbital (LUMO) coefficient at the C4 carbon. stackexchange.com For 4,6-dichloropyrimidines, the two chlorine-bearing carbons are electronically similar. However, the presence of substituents on the ring can influence the regioselectivity of the substitution. For instance, in 2,4-dichloropyrimidines, an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com

The stability of the Meisenheimer complex, the intermediate formed during SNAr reactions, also plays a crucial role in determining the regioselectivity. libretexts.org The negative charge in this intermediate is stabilized through resonance, and the extent of this stabilization can differ depending on the position of attack and the nature of other substituents on the ring. libretexts.org

The SNAr reaction of dichloropyrimidines typically proceeds through a two-step addition-elimination mechanism. libretexts.org The first step, which is usually rate-determining, involves the attack of the nucleophile to form a tetrahedral Meisenheimer intermediate. libretexts.org The second, faster step involves the elimination of the leaving group to restore the aromaticity of the ring. libretexts.org

Kinetic studies of related systems, such as the substitution reactions of N-methylpyridinium ions, have shown that the mechanism can be more complex. nih.gov In some cases, the deprotonation of the addition intermediate can be the rate-determining step. nih.gov The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insights into the transition state of the reaction. For example, a highly negative entropy of activation supports an associative pathway. nih.gov

The following table summarizes kinetic data for the substitution reaction of trans-[Rh(Cl)(CO)(SbPh3)2] with a bulky phosphite, illustrating the determination of activation parameters.

| Solvent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| CH₂Cl₂ | 22.85 ± 0.17 | -144.7 ± 0.6 |

| EtOAc | 28.38 ± 0.10 | -100.9 ± 0.4 |

| Data from a study on rhodium stibine (B1205547) complexes, which provides a general example of kinetic analysis in substitution reactions. nih.gov |

The reactivity of the pyrimidine (B1678525) ring is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups, such as a nitro group, enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. For example, 4,6-dichloro-5-nitropyrimidine (B16160) readily reacts with various nucleophiles. researchgate.net

Conversely, electron-donating groups can decrease the reactivity of the ring towards nucleophiles. The methyl group at the C5 position of this compound is a weak electron-donating group and has a modest effect on the reactivity compared to a hydrogen atom. However, stronger electron-donating groups can significantly alter the reactivity and regioselectivity of substitution reactions. wuxiapptec.com

Functionalization at Pyrimidine Ring Positions (C2, C4, C6, C5)

The chlorine atoms at C4 and C6 are the most common sites for initial functionalization via nucleophilic substitution. nih.govresearchgate.net These positions can be sequentially substituted by different nucleophiles to create a diverse range of polysubstituted pyrimidines. nih.gov For instance, sequential reactions with primary amines and benzylmercaptan have been used to synthesize 4-(substituted)amino-6-benzylthio-5-nitropyrimidines. researchgate.net

Functionalization at the C2 position can be achieved, although it is generally less facile than at C4 and C6. In some cases, after substitution at C4 and C6, the C2 position can be activated for subsequent reactions. For example, oxidation of a methylthio group at C2 to a sulfone creates a good leaving group that can be displaced by nucleophiles. researchgate.net

The C5 position, bearing the methyl group in the title compound, is less reactive towards nucleophilic substitution. However, functionalization at this position can be achieved through other means, such as lithiation followed by reaction with an electrophile, or through reactions involving the methyl group itself.

Cross-Coupling Reactions (e.g., Palladium-catalyzed amination)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative to traditional SNAr reactions for forming C-N bonds. nih.govnih.gov These reactions are particularly useful for coupling less reactive amines or for achieving amination under milder conditions than those typically required for SNAr. nih.gov

The introduction of a second amino substituent into a 4-amino-6-chloropyrimidine (B18116) can be achieved using Pd(0) catalysis. nih.gov This method has been successfully applied to the synthesis of N-heteroaryl substituted adamantane-containing amines. nih.gov The choice of ligand is crucial for the success of these reactions, with ligands like DavePhos and BINAP being commonly employed. nih.govnih.gov

The following table presents examples of palladium-catalyzed amination of dichloroquinolines, which demonstrates the utility of this methodology for related heterocyclic systems.

| Dichloroquinoline Isomer | Amine | Catalyst/Ligand | Yield |

| 2,8-dichloroquinoline | Amine 1a | Pd(dba)₂/BINAP | 64% (monoamination) |

| 4,8-dichloroquinoline | Amine 1b | Pd(dba)₂/BINAP | 67-84% (monoamination) |

| 4,7-dichloroquinoline | - | - | Good yields |

| Data from a study on the amination of dichloroquinolines. nih.gov |

Cyclization Reactions and Annulation Strategies

This compound serves as a valuable scaffold for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. The reactive chlorine atoms can participate in intramolecular nucleophilic substitution reactions, leading to the formation of new rings.

For example, a route to 4,6-diamino-5-alkoxypyrimidines from 4,6-dichloro-5-methoxypyrimidine (B156074) involved an intramolecular SNAr cyclization. nih.gov Similarly, a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones was developed from 4,6-dichloro-5-formylpyrimidine, where a key step is an intramolecular amide addition to an iminium intermediate. nih.gov

These strategies allow for the construction of complex polycyclic structures, which are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.

Derivatization to Form Advanced Heterocyclic Systems

The strategic placement of two reactive chlorine atoms and a methyl group on the pyrimidine core makes this compound a valuable building block for the synthesis of more complex, fused heterocyclic systems. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, while the 5-methyl group can influence the electronic properties and steric environment of the ring. This reactivity profile allows for various cyclization and condensation reactions to construct bicyclic and polycyclic structures, which are prominent scaffolds in medicinal chemistry.

While direct literature on the cyclization of this compound is specialized, the extensive research on analogous 5-substituted-4,6-dichloropyrimidines provides a clear blueprint for its potential transformations. By reacting with appropriate binucleophiles, it can serve as a key precursor to a range of advanced heterocyclic systems, including pyrimido[4,5-d]pyrimidines and thiazolo[5,4-d]pyrimidines.

Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine (B13093195) skeleton is a core structure in numerous biologically active molecules. The construction of this fused system often involves the reaction of a functionalized pyrimidine with reagents that can form the second pyrimidine ring. A practical strategy has been developed for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones starting from 4,6-dichloro-5-formylpyrimidine, which is structurally analogous to the 5-methyl derivative. nih.gov This process involves a multi-step, one-pot reaction where the pyrimidine aldehyde is first converted into a 4-amino-pyrimidine-5-carboxamide intermediate. Subsequent cyclization with an aldehyde furnishes the fused pyrimidine core, with a chlorine atom at the 5-position available for further derivatization. nih.gov

This type of transformation highlights a potential pathway where this compound, after suitable functionalization of the methyl group or reaction at the chloro-positions, could undergo similar cyclizations. For instance, reaction with amines and aldehydes could theoretically lead to the formation of the pyrimido[4,5-d]pyrimidine system. nih.govresearchgate.net

Synthesis of Thiazolo[5,4-d]pyrimidines

Thiazolo[5,4-d]pyrimidines are another class of advanced heterocycles that are isosteres of purines and exhibit a wide range of biological activities. researchgate.net The synthesis of these compounds can be achieved from pyrimidine precursors. For example, the reaction of 4,5-diaminopyrimidines with reagents like formic acid or isothiocyanates can lead to the formation of the fused thiazole (B1198619) ring. researchgate.net

A common route involves starting with a 4-amino-5-carboxamide pyrimidine derivative, which can be treated with phosphorus pentasulfide or Lawesson's reagent to construct the thiazole ring. While specific examples commencing from this compound are not prevalent in general literature, its conversion to a 4-amino-5-functionalized pyrimidine intermediate would make it a suitable candidate for this type of cyclization. Research on 5-trifluoromethyl- and 5-methyl-thiazolo[4,5-d]pyrimidines demonstrates that a thiazole-5-carboxamide (B1230067) can be cyclized with agents like trifluoroacetic anhydride (B1165640) to form the pyrimidine ring, suggesting the viability of building the fused system from either the thiazole or pyrimidine starting point. mdpi.com

V. Applications in Medicinal Chemistry and Pharmaceutical Research Based on 4,6 Dichloro 5 Methylpyrimidine Scaffolds

Design and Synthesis of Novel Bioactive Compounds

The design and synthesis of new bioactive compounds based on the 4,6-dichloro-5-methylpyrimidine core often involve the strategic modification of the pyrimidine (B1678525) ring to enhance biological activity and selectivity. Researchers utilize this scaffold as a starting material for creating extensive libraries of derivatives. chemimpex.com The synthetic versatility of this compound allows for nucleophilic substitution reactions at the chloro-positions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. arkat-usa.orgnih.gov

For instance, the chlorine atoms can be displaced by amines, alcohols, and thiols to generate a diverse range of substituted pyrimidines. A general synthetic route involves the reaction of 4,6-dihydroxy-2-methylpyrimidine (B75791) with a chlorinating agent like thionyl chloride to yield 4,6-dichloro-2-methylpyrimidine (B42779). chemicalbook.com This intermediate can then be further modified. For example, amination reactions with various amines can lead to the formation of N-substituted aminopyrimidines, which have shown promising biological activities. nih.gov

The synthesis of pyrimidopyrimidine derivatives has also been explored, starting from pyrimidine precursors and involving condensation reactions to form fused ring systems with potential pharmacological applications. nih.gov These synthetic efforts are often guided by the goal of developing compounds with improved efficacy and reduced side effects. chemimpex.com

Antimicrobial Agent Development and Structure-Activity Relationships (SAR)

The pyrimidine nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.netthepharmajournal.com Derivatives of this compound have been investigated for their potential to combat bacterial and fungal infections. nih.govnih.govmdpi.com

Structure-activity relationship (SAR) studies are crucial in this field to understand how chemical modifications to the pyrimidine scaffold influence antimicrobial potency. For example, it has been observed that the type and position of substituents on the pyrimidine ring significantly affect the biological activity. nih.gov In some cases, the introduction of halogen atoms has been shown to enhance antimicrobial effects. researchgate.net Research on various pyrimidine derivatives has demonstrated that compounds with specific substitutions can exhibit strong antimicrobial effects against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

For example, studies on a series of pyrimidine derivatives revealed that certain compounds exhibited excellent antimicrobial activities when compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov The SAR analysis of some pyrimidine series indicated that the presence of chlorine atoms, as in 4,6-dichloro analogs, can be more potent than their monochloro counterparts. rsc.org

| Compound Series | Target Microorganisms | Key SAR Findings | Reference |

|---|---|---|---|

| Pyrimidopyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Specific substitutions led to strong antimicrobial effects against all tested microorganisms. | nih.gov |

| Azo-pyrimidine derivatives | Sarcina lutea, Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Pseudomonas aeruginosa | A 3,5-dichloro-phenyl hydrazone derivative was the most active against the tested bacterial strains. | thepharmajournal.com |

| Bicyclic and Tricyclic Pyrimidines | Bacteria and Fungi | Cyclization at the 5,6-positions of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one could diminish antimicrobial activity. | nih.gov |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivatives | Bacteria and Fungi | These derivatives showed significant inhibitory effects against bacteria, with MIC values ranging from 4–20 μmol L–1. | mdpi.com |

Anticancer Agent Development and Mechanism of Action Studies

The this compound scaffold is a key component in the development of novel anticancer agents. chemimpex.com Many pyrimidine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. mdpi.comnih.govnih.gov The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cancer cell growth and survival. rsc.orgnih.gov

For example, pyrimidine-based compounds have been developed as inhibitors of focal adhesion kinase (FAK), a protein that is overexpressed in many types of cancer. rsc.org Substituted 4,6-diaminopyrimidines have also been investigated for their ability to block the epidermal growth factor receptor (EGFR), making them potential treatments for lung cancer. nih.gov Furthermore, pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET and TRK kinases, which are implicated in various cancers. nih.gov

Research has shown that the lipophilicity and molecular structure of pyrimidine derivatives play a significant role in their anticancer activity, influencing their ability to cross biological membranes and interact with their molecular targets. nih.gov Some novel pyrimidine derivatives have exhibited potent inhibitory activity against cancer cell proliferation and have even shown a stronger influence on P-glycoprotein in doxorubicin-resistant cell lines than doxorubicin (B1662922) itself. nih.gov

| Compound Series | Target Cancer Cell Lines | Mechanism of Action/Target | Reference |

|---|---|---|---|

| Pyrazolo[4,3-d]pyrimidin-7-one derivatives | HT-29 colon and DU-145 prostate cancer | Kinase inhibition | nih.gov |

| Trifluoromethyl substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives | Four human cancer cell lines | Cytotoxicity comparable to 5-fluorouracil | thepharmajournal.com |

| Bithienyl-pyrimidines | Various cancer cell lines | Significant activity against tested cell lines | thepharmajournal.com |

| 9H-pyrimido[4,5-b]indole derivatives | Not specified | Dual RET/TRKA inhibitors | nih.gov |

| 6-hydrazinopyrimidine derivatives | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibition of topoisomerase II, DNA intercalation | nih.gov |

Antiviral Agent Development and Target-Specific Inhibition

The this compound framework is also a valuable starting point for the synthesis of antiviral agents. chemimpex.com Pyrimidine derivatives have a long history in antiviral therapy, with the most famous example being azidothymidine (AZT), a widely used anti-HIV drug. nih.gov

The development of antiviral agents from this scaffold often focuses on target-specific inhibition. For instance, researchers have used molecular docking to evaluate the potential of pyrimidine derivatives to act as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. nih.gov These computational studies can predict the binding affinity and interaction modes of the compounds with the viral target, guiding the synthesis of more potent inhibitors. nih.gov The results of such studies have identified several pyridopyrimidine derivatives with promising antiviral activity against SARS-CoV-2 in vitro. nih.gov

Development of Other Therapeutic Agents (e.g., for inflammation)

Beyond their use in fighting infectious diseases and cancer, derivatives of this compound have shown potential in treating other conditions, such as inflammation. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.com

By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are involved in the inflammatory response. nih.gov Structure-activity relationship studies have been conducted to optimize the anti-inflammatory activity of pyrimidine derivatives, with some compounds showing potent inhibitory effects. rsc.orgnih.gov For example, the substitution of hydroxyl groups with chlorine atoms on the pyrimidine ring has been found to significantly increase inhibitory activity. rsc.org

Computational Drug Design: Molecular Docking and Molecular Dynamics Simulations

Computational methods are integral to the modern drug discovery process, and the development of agents based on the this compound scaffold is no exception. nih.govmpg.de Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict how these molecules will interact with their biological targets. rsc.orgrsc.orgacs.org

Molecular docking studies help to identify the most likely binding poses of a ligand within the active site of a protein and to estimate the strength of the interaction. nih.govtandfonline.com This information is invaluable for designing new compounds with improved binding affinity. For instance, docking studies of pyrimidine analogs with the COX-2 enzyme have helped to identify key interactions and guide the synthesis of more potent anti-inflammatory agents. tandfonline.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction over time, allowing researchers to assess the stability of the complex and observe conformational changes. rsc.orgrsc.orgacs.org These simulations have been used to study the interactions of pyrimidine derivatives with various targets, including kinases and cholinesterases, providing deeper insights into their mechanism of action. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool used in the development of drugs from the this compound scaffold. rsc.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscielo.br

These models can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. scielo.br For pyrimidine derivatives, QSAR studies have been employed to understand the structural features that are most important for their anti-inflammatory and other biological activities. nih.govscielo.br For example, a QSAR analysis of 4-amino-2,6-diarylpyrimidine-5-carbonitriles indicated that compounds with lower dipole moments and specific charge distributions on the pyrimidine ring were likely to have higher anti-inflammatory activity. scielo.br Such insights are crucial for the rational design of more effective therapeutic agents.

Biochemical Pathway Inhibition and Target Identification

The this compound scaffold is a key building block in the synthesis of compounds designed to inhibit specific biochemical pathways, a crucial strategy in modern drug discovery. chemimpex.com Its chemical reactivity allows for the creation of diverse libraries of molecules that can be screened against various biological targets. chemimpex.comnih.gov Research has focused on modifying this core structure to develop potent and selective inhibitors for enzymes involved in critical disease processes, particularly in oncology and infectious diseases.

A significant area of investigation involves the development of kinase inhibitors. Protein kinases are essential regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and malaria. The pyrimidine ring system is a well-established pharmacophore that can mimic the adenine (B156593) base of ATP, enabling competitive inhibition at the enzyme's active site.

One prominent example is the use of the this compound scaffold in the development of dual inhibitors for Plasmodium falciparum kinases, the causative agent of the most severe form of malaria. chemrxiv.org The kinases PfGSK3 and PfPK6 are considered essential for the parasite's life cycle, making them attractive targets for antimalarial drug development. chemrxiv.org In a notable study, researchers synthesized a series of 2,4,5-trisubstituted pyrimidines starting from this compound. chemrxiv.org These efforts led to the identification of compounds with potent, nanomolar inhibitory activity against both PfGSK3 and PfPK6. chemrxiv.org This dual-target approach could be advantageous in preventing the development of drug resistance. chemrxiv.org

The research identified that specific substitutions at the 2 and 4 positions of the pyrimidine core were crucial for achieving high potency. The initial screening of a compound library against the two kinases revealed several hits that were then optimized. The detailed structure-activity relationship (SAR) studies culminated in the discovery of compounds like 23d and 23e , which demonstrated significant inhibitory activity against both target kinases and also showed activity against the blood stage of P. falciparum. chemrxiv.org

In a different therapeutic area, derivatives of a structurally related isomer, 2,4-dichloro-6-methylpyrimidine (B20014), have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, specifically targeting mutations like T790M/L858R that confer resistance to standard therapies in non-small cell lung cancer (NSCLC). nih.gov One such derivative, designated L-18 , showed strong inhibitory activity against the mutant EGFR kinase and potent anti-proliferative effects in H1975 cancer cells, which harbor the EGFR T790M/L858R mutation. nih.gov

The table below summarizes the key findings for representative compounds derived from dichloromethylpyrimidine scaffolds, detailing their molecular targets and inhibitory activities.

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase(s) | IC₅₀ (nM) | Disease Area |

|---|---|---|---|

| 23d | PfGSK3 | 172 | Malaria |

| PfPK6 | 11 | ||

| 23e | PfGSK3 | 97 | Malaria |

| PfPK6 | 8 |

| L-18 * | EGFRT790M/L858R | 650** | NSCLC |

Note: Compound L-18 is a derivative of the 2,4-dichloro-6-methylpyrimidine isomer. nih.gov **Note: The value represents the IC₅₀ for anti-proliferative activity against H1975 cells, which is a proxy for targeted enzyme inhibition in a cellular context.* nih.gov

This targeted approach, identifying specific enzymes or proteins in a disease pathway and then designing inhibitors based on scaffolds like this compound, is a cornerstone of contemporary medicinal chemistry. chemrxiv.org The data clearly indicates that this scaffold is a versatile starting point for developing potent inhibitors of clinically relevant biochemical targets.

Vi. Applications in Agrochemical Science Utilizing 4,6 Dichloro 5 Methylpyrimidine

Development of Herbicidal Agents

The pyrimidine (B1678525) structure is a key component in several herbicides, and derivatives of dichloropyrimidines have been investigated for their potential in weed management. A significant area of this research has been in the development of herbicide safeners. Herbicide safeners are chemical agents that protect crops from injury caused by herbicides without diminishing the herbicide's effectiveness against target weeds. mdpi.com

One such development involves the synthesis of N-(4,6-dichloropyrimidine-2-yl)benzamide, a compound derived from a dichloropyrimidine backbone. This compound has been studied for its ability to protect rice seedlings from the phytotoxic effects of chloroacetanilide herbicides like metolachlor. mdpi.com The protective mechanism of pyrimidine-type safeners, such as fenclorim, often involves enhancing the expression of glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in detoxifying herbicides within the crop plant by catalyzing their conjugation with glutathione. mdpi.com

Research findings indicated that at a concentration of 4.0 mg∙L⁻¹, N-(4,6-dichloropyrimidine-2-yl)benzamide showed a protective effect on rice seedlings against metolachlor-induced injury that was comparable to the commercial safener, fenclorim. mdpi.com This highlights the potential of using the 4,6-dichloropyrimidine (B16783) framework to design new and effective herbicide safeners. mdpi.com

Table 1: Comparison of Herbicide Safener Efficacy

| Compound | Concentration | Crop | Herbicide | Protective Effect |

|---|---|---|---|---|

| N-(4,6-dichloropyrimidine-2-yl)benzamide | 4.0 mg∙L⁻¹ | Rice | Metolachlor | Similar protective effect to Fenclorim mdpi.com |

| Fenclorim (Commercial Safener) | 4.0 mg∙L⁻¹ | Rice | Metolachlor | Standard for comparison mdpi.com |

Development of Fungicidal Agents

The inherent biological activity of the pyrimidine ring has made it a core structure in many fungicidal compounds. Derivatives of 4,6-dichloropyrimidine have been synthesized and evaluated for their ability to control various plant pathogenic fungi. mdpi.com

For example, the compound N-(4,6-dichloropyrimidine-2-yl)benzamide, in addition to its role as a herbicide safener, has demonstrated notable antifungal properties. mdpi.com In laboratory assays, this compound was tested against several important plant pathogens. Its performance was compared to that of pyrimethanil (B132214), a commercial anilinopyrimidine fungicide. The results showed that N-(4,6-dichloropyrimidine-2-yl)benzamide exhibited better antifungal activity than pyrimethanil against Sclerotinia sclerotiorum and Fusarium oxysporum. mdpi.com This dual activity suggests that the dichloropyrimidine scaffold can be modified to create agrochemicals with multiple protective functions. mdpi.com

The development of novel fungicides is critical to manage the emergence of resistant fungal strains. Research into new chemical scaffolds, including pyrimidine derivatives, is ongoing. nih.govnih.gov The goal is to identify compounds with unique modes of action to provide effective and sustainable disease control in agriculture. nih.gov

Table 2: In-vitro Antifungal Activity

| Compound | Target Fungi | Result |

|---|---|---|

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Sclerotinia sclerotiorum | Improved activity compared to Pyrimethanil mdpi.com |

| N-(4,6-dichloropyrimidine-2-yl)benzamide | Fusarium oxysporum | Improved activity compared to Pyrimethanil mdpi.com |

| Pyrimethanil (Commercial Fungicide) | Sclerotinia sclerotiorum, Fusarium oxysporum | Standard for comparison mdpi.com |

Development of Insecticidal Agents

The versatility of the dichloropyrimidine structure extends to the development of insecticides. By modifying the substituents on the pyrimidine ring, chemists can create molecules that target specific physiological processes in insects. An example of this is the development of benzpyrimoxan (B6230765), a novel insecticide effective against rice planthoppers, including strains that have developed resistance to other insecticides. semanticscholar.org

The synthesis of benzpyrimoxan involves a pyrimidine core. Although the direct precursor is 4,6-dihydroxypyrimidine (B14393) which is subsequently chlorinated, this process generates a key 4,6-dichloropyrimidine intermediate. semanticscholar.org This intermediate is then further modified to produce the final insecticidal compound. Benzpyrimoxan is characterized by a pyrimidine ring substituted with a 1,3-dioxanyl group and a 4-trifluoromethylbenzyloxy group. semanticscholar.org

Benzpyrimoxan is noted for its high insecticidal activity and, importantly, for its low adverse effects on beneficial organisms such as natural enemies of pests and honeybees. semanticscholar.org This selectivity makes it a suitable component for Integrated Pest Management (IPM) strategies. The discovery of benzpyrimoxan demonstrates that the pyrimidine framework, accessible from dichloropyrimidine precursors, is a fruitful starting point for creating next-generation insecticides. nih.govsemanticscholar.org

Inhibition of Specific Enzymatic Pathways in Agricultural Pests

The efficacy of agrochemicals derived from 4,6-dichloropyrimidine and related structures is rooted in their ability to inhibit specific and vital enzymatic pathways in target pests.

In the context of herbicide safeners, as discussed previously, compounds like N-(4,6-dichloropyrimidine-2-yl)benzamide are thought to function by upregulating detoxification enzymes in the crop plant. The primary mechanism for pyrimidine-based safeners is the enhanced activity of glutathione S-transferases (GSTs). mdpi.com These enzymes catalyze the conjugation of the herbicide molecule with glutathione, rendering it non-toxic to the crop. This is a targeted enhancement of a natural defense pathway within the plant.

For fungicides, the mode of action can be diverse. While the specific target for N-(4,6-dichloropyrimidine-2-yl)benzamide was not detailed in the provided results, new fungicidal compounds are often designed to inhibit key fungal enzymes. For instance, some modern fungicides work by inhibiting enzymes in the electron transport chain, such as succinate (B1194679) dehydrogenase (SDHI) or the cytochrome bc1 complex (QoI fungicides). nih.govscispace.com Other novel targets include enzymes involved in essential metabolic pathways like nitrogen metabolism or the proteasome pathway. nih.gov

In the realm of herbicides, new modes of action are continually sought to combat weed resistance. Recently developed herbicides have targeted enzymes such as homogentisate (B1232598) solanesyltransferase (HST) and dihydroorotate (B8406146) dehydrogenase (DHODH). scispace.com The latter, DHODH, is an essential enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme would disrupt the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis, leading to plant death. The structural similarity of 4,6-dichloro-5-methylpyrimidine to the natural pyrimidine bases suggests that its derivatives could potentially be designed to inhibit enzymes within this critical pathway.

Vii. Diverse Academic and Industrial Applications of 4,6 Dichloro 5 Methylpyrimidine

Applications in Materials Science: Specialty Polymers and Resins

4,6-Dichloro-5-methylpyrimidine serves as a monomer or a cross-linking agent in the synthesis of specialty polymers and resins. The dichlorinated nature of the molecule allows for polycondensation reactions with various co-monomers to create polymers with tailored properties. The incorporation of the pyrimidine (B1678525) ring into the polymer backbone can enhance thermal stability, chemical resistance, and mechanical strength.

The presence of the nitrogen atoms in the pyrimidine ring can also impart specific properties to the resulting materials, such as improved adhesion and affinity for certain substrates. Research in this area focuses on synthesizing high-performance polymers for specialized applications where durability and resistance to harsh environmental conditions are critical. However, specific, publicly available research detailing the synthesis and performance of polymers derived from this compound is limited, indicating that much of the development may be proprietary or in early research stages.

Table 1: Potential Polymer Properties Influenced by this compound

| Property | Influence of this compound |

| Thermal Stability | The aromatic pyrimidine ring can increase the degradation temperature of the polymer. |

| Chemical Resistance | The stable heterocyclic structure can provide resistance against various chemicals. |

| Mechanical Strength | Incorporation into the polymer backbone can enhance rigidity and strength. |

| Adhesion | Nitrogen atoms in the pyrimidine ring may improve adhesion to certain surfaces. |

Development of Advanced Analytical Methods and Sensors

In the field of analytical chemistry, this compound and its derivatives are utilized in the development of sophisticated analytical methods and sensors for the detection and quantification of various analytes. The reactivity of the chloro-substituents allows for the chemical modification of the pyrimidine ring to create chromogenic or fluorogenic probes. These probes can then be used in spectrophotometric or fluorescence-based assays.

For instance, a derivative of a pyrimidine, a diarylethene containing a 4,6-dimethylpyrimidine (B31164) unit, has been synthesized and utilized as a multi-responsive fluorescence sensor for the detection of zinc ions (Zn²⁺). While this is a related compound, it demonstrates the principle of how the pyrimidine core can be adapted for sensor development. The design of such sensors often relies on the specific interaction between the pyrimidine derivative and the target analyte, leading to a measurable change in the optical or electrochemical properties of the system. The development of these methods is crucial for environmental monitoring, clinical diagnostics, and quality control processes.

Role in Biochemical Research: Probing Nucleic Acid Interactions

The structural similarity of the pyrimidine core to the nucleobases found in DNA and RNA suggests a potential role for this compound and its analogs in biochemical research, particularly in the study of nucleic acid interactions. While direct research on this compound as a probe is not widely published, the broader class of pyrimidine derivatives is of significant interest in this area.

These compounds can be functionalized to create fluorescent probes or cross-linking agents that can bind to specific sequences or structures within nucleic acids. By observing these interactions, researchers can gain insights into the structure, function, and dynamics of DNA and RNA. For example, pyrimidine analogs can be designed to mimic natural nucleobases and be incorporated into synthetic oligonucleotides. The study of how these modified nucleic acids interact with proteins and other cellular components can elucidate fundamental biological processes. The reactive chlorine atoms on this compound offer a chemical handle for attaching reporter groups or other functionalities to facilitate such studies.

Ligand and Catalyst Design in Transition Metal Chemistry

In the realm of organometallic and coordination chemistry, pyrimidine-containing molecules can act as ligands that coordinate with transition metals to form complexes with catalytic or other interesting properties. The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons that can be donated to a metal center, forming a coordinate bond.

The electronic properties of the resulting metal complex can be tuned by the substituents on the pyrimidine ring. The electron-withdrawing nature of the chlorine atoms in this compound can influence the electron density at the metal center, which in turn affects the catalytic activity of the complex. While specific examples of transition metal complexes with this compound as a ligand are not extensively documented in publicly accessible literature, the principles of ligand design suggest its potential utility. The development of novel ligands is a key area of research in catalysis, aiming to create more efficient and selective catalysts for a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations. sigmaaldrich.com

Q & A

Q. What are the key structural features of 4,6-dichloro-5-methylpyrimidine, and how are they determined experimentally?

The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 7.463 Å, b = 7.827 Å, c = 11.790 Å, and β = 93.233° . Its planar pyrimidine ring (r.m.s. deviation = 0.009 Å) features two chlorine atoms at positions 4 and 6 and a methyl group at position 4. Structural determination is typically performed via single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) at 100–293 K . Hydrogen atoms are often constrained using a riding model (C–H = 0.93–0.96 Å) during refinement .

Q. What synthetic routes are available for this compound, and how is purity ensured?

The compound is often obtained commercially but can be purified via recrystallization from ethanol or acetonitrile . For experimental synthesis, derivatives are typically prepared by nucleophilic substitution on pyrimidine precursors. Purity is confirmed by melting point analysis (313–315 K) and SC-XRD to verify crystal packing free of solvent or impurity inclusions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves bond lengths (e.g., Cl–N = 1.73–1.75 Å) and intermolecular interactions .

- NMR : Limited utility due to low proton count, but NMR can identify methyl and chlorine-substituted carbons.

- Mass spectrometry : Confirms molecular weight (163.00 g/mol) via ESI-MS .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties of this compound?

The crystal structure is stabilized by C–H···N hydrogen bonds (e.g., C2–H2···N1, 2.62 Å) forming inversion dimers with R₂²(6) motifs . Short Cl···N contacts (3.094–3.100 Å) create a 3D framework, impacting melting point and solubility . Computational studies (e.g., DFT with B3LYP functional) can model these interactions, though exact exchange terms may improve accuracy for halogen bonding .

Q. What methodological challenges arise in refining the crystal structure, particularly for hydrogen atoms and thermal parameters?

Hydrogen atoms are often constrained using a riding model due to low electron density, introducing minor errors in bond lengths (±0.01 Å) . Anisotropic displacement parameters for heavy atoms (Cl, N) are refined using full-matrix least-squares, while isotropic models apply to H atoms. Multi-scan absorption corrections (e.g., CrysAlisPro) mitigate radiation attenuation effects .

Q. How can structural variations (e.g., methyl group orientation) between studies be reconciled, and what implications do they have?

In some structures, the methyl group deviates from planarity (e.g., 1.082 Å in 4,6-dichloro-5-methoxypyrimidine ). Such variations arise from packing forces or measurement temperatures (100 K vs. 293 K). Researchers should compare thermal ellipsoids and Ueq values to assess flexibility . These differences may influence reactivity in substitution reactions.

Q. What strategies are used to investigate the biological activity of this compound derivatives?

Derivatives are screened as agrochemicals or antiviral agents by modifying substituents at positions 2 and 3. For example:

Q. How can computational chemistry complement experimental data in studying this compound?

- DFT calculations : Optimize geometry using B3LYP/6-311++G(d,p) to predict vibrational frequencies and electrostatic potential surfaces .

- Molecular docking : Simulate binding to target proteins (e.g., ALS) using AutoDock Vina, correlating docking scores with experimental IC50 values .

Data Contradictions and Resolution

Q. Discrepancies in reported bond angles and distances: How should researchers address these?

Minor variations in bond lengths (e.g., C–Cl = 1.72–1.75 Å ) may result from temperature-dependent lattice distortions or refinement protocols. Cross-validate using high-resolution datasets (θ > 25°, Rint < 0.05) and apply Hirshfeld surface analysis to quantify intermolecular influences .

Q. Conflicting biological activity reports: What factors could explain this?

Differences in derivative functionalization (e.g., 5-methyl vs. 5-methoxy groups) or assay conditions (e.g., pH, solvent) may alter activity. Researchers should standardize protocols (e.g., OECD guidelines for herbicides) and report exact substituents .

Methodological Recommendations

Q. For crystallographers: Optimizing data collection parameters

Q. For synthetic chemists: Scaling up reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.